N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 5. The propanamide linker connects this core to a 2-(1H-indol-3-yl)ethyl moiety. This structural motif is designed to leverage the indole group’s affinity for biological targets (e.g., serotonin receptors) and the triazolopyridazine’s role in modulating enzyme activity, such as BRD4 bromodomain inhibition .
Properties
Molecular Formula |
C19H20N6O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N6O2/c1-27-19-9-7-17-23-22-16(25(17)24-19)6-8-18(26)20-11-10-13-12-21-15-5-3-2-4-14(13)15/h2-5,7,9,12,21H,6,8,10-11H2,1H3,(H,20,26) |
InChI Key |
OWFUWIYKJNEUJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=CC=CC=C43)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the coupling of an indole derivative with a triazolopyridazine precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the triazolopyridazine ring can produce dihydrotriazolopyridazine compounds.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It serves as a probe to study the interactions of indole and triazolopyridazine derivatives with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazolopyridazine ring system can bind to different biological targets, influencing signaling pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Triazolo[4,3-b]pyridazine Derivatives
(a) 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Structure : Replaces the indole group with a 1-methylbenzimidazole moiety.
- Molecular Formula : C₁₉H₂₁N₇O₂; MW: 379.42 .
- Key Differences : The benzimidazole substituent may enhance metabolic stability compared to indole but reduce affinity for indole-specific targets (e.g., serotonin receptors).
(b) N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7)
- Structure : Features a 5-fluoroindole group and a methyl-substituted triazolo core.
- The methyl group on the triazolo ring may reduce steric hindrance compared to methoxy .
- Activity : Demonstrated enhanced BRD4 inhibitory activity in structural studies .
(c) 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Derivatives (e.g., Compound 6)
Propanamide-Linked Indole Derivatives with Varied Cores
(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Chloro-9H-carbazol-2-yl)propanamide
- Structure : Combines indole with a carbazole-propanamide scaffold.
- Key Differences : The carbazole core (vs. triazolo-pyridazine) confers anti-inflammatory properties via prostaglandin synthase inhibition, similar to carprofen .
- Synthesis : Uses DCC-mediated coupling, analogous to the original compound .
(b) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
Substituent-Driven Pharmacological Variations
Research Findings and Trends
Triazolo Core Modifications :
Indole Substituent Effects :
- Linker Flexibility: Propanamide linkers balance rigidity and flexibility, optimizing binding pocket accommodation. Methylsulfinamino variants (e.g., McPT) exhibit altered pharmacokinetic profiles .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
- InChIKey : [Insert InChIKey here]
Anticancer Activity
Research indicates that derivatives of indole and triazole exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating the ERK signaling pathway. Studies show that it can inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in MGC-803 cells, with IC50 values indicating effective potency (IC50 = 3.91 μM for MCF-7 cells) .
Antimicrobial Activity
Indole derivatives have been recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal strains.
- Case Study : A study demonstrated that similar indole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the indole moiety in enhancing bioactivity .
Antidiabetic Effects
Some indole-based compounds have shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels.
- Research Findings : In a study evaluating various indole derivatives, certain compounds were found to significantly lower blood glucose levels in diabetic models, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Indole moiety | Enhances anticancer effects |
| Triazole ring | Contributes to antimicrobial properties |
| Methoxy substitution | Modulates metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
